An In-depth Technical Guide to 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine: A Cyclin-Dependent Kinase Inhibitor
An In-depth Technical Guide to 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine: A Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, a potent inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2 and CDK9. This document consolidates available data on its chemical structure, biological activity, and potential therapeutic applications. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside visualizations of the pertinent signaling pathways, to facilitate further research and development in the field of oncology and related disciplines.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of numerous human cancers, making them attractive targets for therapeutic intervention. 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine belongs to a class of small molecule inhibitors designed to compete with ATP for binding to the catalytic site of CDKs. Its chemical structure, featuring a substituted pyrimidine core linked to aminothiazole and nitrophenyl moieties, is characteristic of many potent kinase inhibitors. This guide will delve into the specifics of this compound, providing a technical foundation for its study and application.
Chemical Structure and Properties
The fundamental characteristics of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine | [1][2] |
| Molecular Formula | C₁₄H₁₂N₆O₂S | [1] |
| Molecular Weight | 328.35 g/mol | [1] |
| Canonical SMILES | CC1=C(SC(N)=N1)C1=NC(NC2=CC=CC(=C2)--INVALID-LINK--=O)=NC=C1 | [2] |
| InChI Key | InChI=1S/C14H12N6O2S/c1-8-12(23-13(15)17-8)11-5-6-16-14(19-11)18-9-3-2-4-10(7-9)20(21)22/h2-7H,1H3,(H2,15,17)(H,16,18,19) | [2] |
Biological Activity and Quantitative Data
Table 1: Inhibitory Activity of a Structurally Related 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Analog (Compound 12u)
| Target Kinase | IC₅₀ (nM) | Selectivity vs. CDK2 |
| CDK9 | 7 | >80-fold |
| CDK2 | >560 | - |
Data extracted from a study on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines.
Table 2: Inhibitory Activity of a Structurally Related (4-Pyrazolyl)-2-aminopyrimidine Analog (Compound 17)
| Target Kinase | IC₅₀ (nM) |
| CDK2 | 0.29 |
Data extracted from a study on (4-pyrazolyl)-2-aminopyrimidines as potent CDK2 inhibitors.[3]
These data suggest that compounds with the 4-(thiazol-5-yl)-pyrimidin-2-amine scaffold can be potent and selective inhibitors of CDKs. The subject of this guide, with its specific substitution pattern, is anticipated to exhibit similar inhibitory properties against CDK2 and CDK9.
Mechanism of Action and Signaling Pathways
4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine functions as an ATP-competitive inhibitor of CDK2 and CDK9. By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their downstream substrates, thereby disrupting the cellular processes they regulate.
CDK2 Signaling Pathway
CDK2, in complex with Cyclin E or Cyclin A, is a key regulator of the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis in cancer cells with dysregulated cell cycle control.
Figure 1: Simplified CDK2 signaling pathway leading to S phase progression.
CDK9 Signaling Pathway
CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II). This action releases RNAP II from promoter-proximal pausing, allowing for productive transcript elongation. Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins (e.g., Mcl-1, c-Myc), making it a promising strategy for cancer therapy.
Figure 2: CDK9-mediated transcriptional elongation pathway.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis and biological evaluation of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine. These are generalized procedures based on methodologies reported for similar compounds.
Synthesis of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine
A plausible synthetic route for the target compound involves a multi-step process, likely culminating in a condensation or coupling reaction. A generalized workflow is presented below.
Figure 3: A potential synthetic workflow for the target compound.
Representative Protocol for the Final Condensation Step:
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To a solution of 3-(dimethylamino)-1-(2-amino-4-methylthiazol-5-yl)prop-2-en-1-one (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add N-(3-nitrophenyl)guanidine (1.1 equivalents).
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Add a catalytic amount of a base, such as sodium ethoxide or potassium carbonate, to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product may precipitate out of the solution. If so, collect the solid by filtration.
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If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).
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Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a general method for assessing the inhibitory activity of the compound against CDK2 and CDK9.
References
- 1. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
